4-Bromo-2-(bromomethyl)-1-fluorobenzene
Description
4-Bromo-2-(bromomethyl)-1-fluorobenzene (CAS: Not explicitly provided; structurally inferred from and ) is a halogenated aromatic compound with the molecular formula C₇H₅Br₂F and a molecular weight of 268.91 g/mol. It features a benzene ring substituted with bromine at position 4, a bromomethyl group (-CH₂Br) at position 2, and fluorine at position 1. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, such as in the preparation of imidazole-based inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), which are investigated for anti-tumor activity .
Key properties include:
- Reactivity: The bromomethyl group acts as a reactive site for nucleophilic substitution (e.g., in alkylation or cross-coupling reactions).
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXSSLJXCUISKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543645 | |
| Record name | 4-Bromo-2-(bromomethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99725-12-9 | |
| Record name | 4-Bromo-2-(bromomethyl)-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99725-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(bromomethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 4-bromo-2-(bromomethyl)-1-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reaction Mechanism
- Initiation : Thermal cleavage of $$ \text{Br}_2 $$ generates bromine radicals ($$ \text{Br}^\cdot $$).
- Propagation : Hydrogen abstraction from the benzylic methyl group forms a benzyl radical, which reacts with $$ \text{Br}_2 $$ to yield the brominated product.
- Termination : Radical recombination halts the chain reaction.
Optimization Parameters
- Charge a 500 mL kettle reactor with 4-bromo-2-fluorotoluene (1.0 kg, 5.85 mol).
- Introduce gaseous $$ \text{Br}2 $$ (2.2 equiv.) sub-surface at 132°C under $$ \text{N}2 $$.
- Stir at 1000 RPM for 5 hours, monitoring consumption via GC-MS.
- Distill the crude product to isolate 4-bromo-2-(bromomethyl)-1-fluorobenzene (yield: 78–85%, purity: >95%).
Advantages :
- Single-step synthesis with high atom economy.
- Scalable to continuous flow reactors for industrial production.
Limitations :
- Requires stringent temperature control to avoid over-bromination.
Phosphorus Tribromide ($$ \text{PBr}_3 $$) Mediated Bromination of 4-Bromo-2-fluorobenzyl Alcohol
This two-step method involves oxidation of 4-bromo-2-fluorotoluene to 4-bromo-2-fluorobenzyl alcohol, followed by bromination using $$ \text{PBr}_3 $$.
Step 1: Oxidation of 4-Bromo-2-fluorotoluene
| Reagent | Conditions | Yield |
|---|---|---|
| Pyridinium chlorochromate (PCC) | $$ \text{CH}2\text{Cl}2 $$, RT, 2h | 63% |
| $$ \text{KMnO}_4 $$ | Acidic aqueous, 80°C | 58% |
Step 2: Bromination with $$ \text{PBr}_3 $$
- Dissolve 4-bromo-2-fluorobenzyl alcohol (5.0 g, 24.4 mmol) in $$ \text{CH}2\text{Cl}2 $$.
- Add $$ \text{PBr}_3 $$ (2.76 mL, 29.3 mmol) dropwise at 20°C.
- Stir for 2h, quench with $$ \text{Na}2\text{CO}3 $$, and purify via silica gel chromatography (hexane:ethyl acetate = 10:1).
- Isolate this compound (yield: 61%, purity: 98%).
Advantages :
- High selectivity for benzylic position.
- Suitable for small-scale laboratory synthesis.
Limitations :
- Requires handling corrosive $$ \text{PBr}_3 $$.
- Multi-step process reduces overall yield.
Radical Bromination Using $$ N $$-Bromosuccinimide (NBS)
NBS in the presence of a radical initiator (e.g., AIBN) offers a controlled alternative for benzylic bromination.
Reaction Conditions
| Factor | Optimal Value | Role |
|---|---|---|
| Solvent | $$ \text{CCl}_4 $$ | Stabilizes bromine radicals. |
| NBS:Substrate Ratio | 1.1:1 | Prevents di-bromination. |
| Temperature | Reflux (80°C) | Accelerates radical formation. |
Example Procedure :
- Reflux 4-bromo-2-fluorotoluene (10 mmol) with NBS (11 mmol) and AIBN (0.1 mmol) in $$ \text{CCl}_4 $$.
- Monitor reaction by TLC; terminate after 6h.
- Filter, concentrate, and purify by distillation (yield: 72%, purity: 93%).
Advantages :
- Mild conditions compared to $$ \text{Br}_2 $$.
- Reduced risk of over-bromination.
Limitations :
- Higher cost due to NBS usage.
- Limited scalability for industrial applications.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct $$ \text{Br}_2 $$ Bromination | 78–85 | >95 | High | High |
| $$ \text{PBr}_3 $$ Bromination | 61 | 98 | Moderate | Moderate |
| NBS Radical Bromination | 72 | 93 | Low | Low |
Key Findings :
- Direct bromination with $$ \text{Br}_2 $$ is optimal for large-scale production due to its cost-effectiveness and high yield.
- $$ \text{PBr}_3 $$ and NBS methods are preferable for laboratory-scale synthesis where precise control is critical.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)-1-fluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Electrophilic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration (using HNO3 and H2SO4) or sulfonation (using SO3 or H2SO4).
Oxidation and Reduction: The bromomethyl group can be oxidized to form corresponding carboxylic acids or reduced to form methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used under mild to moderate conditions.
Electrophilic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or sulfur trioxide (SO3) for sulfonation, are used under controlled acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under specific conditions to achieve the desired transformations.
Major Products Formed
Nucleophilic Substitution: Products such as 4-fluoro-2-(hydroxymethyl)benzene, 4-fluoro-2-(cyanomethyl)benzene, or 4-fluoro-2-(aminomethyl)benzene.
Electrophilic Substitution: Products like 4-bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene or 4-bromo-2-(bromomethyl)-1-fluoro-3-sulfonic acid.
Oxidation and Reduction: Products such as 4-bromo-2-(carboxymethyl)-1-fluorobenzene or 4-bromo-2-methyl-1-fluorobenzene.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 4-Bromo-2-(bromomethyl)-1-fluorobenzene serves as an important intermediate in synthesizing more complex organic molecules, especially in pharmaceuticals and agrochemicals.
- Reactivity Studies : The compound undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and oxidation-reduction reactions. These reactions can generate valuable derivatives for further research.
Biology
- Enzyme-Catalyzed Reactions : It is used as a probe to study biological pathways involving halogenated compounds. Its structure allows for interactions with enzymes, which can be critical in understanding metabolic processes.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, effectively disrupting microbial cell membranes due to its halogen content.
Medicine
- Potential Therapeutic Agent : The compound has shown promise in developing novel therapeutic agents targeting specific molecular pathways associated with diseases like cancer. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes (e.g., CYP1A2), which are essential for drug metabolism. This inhibition can significantly alter the pharmacokinetics of co-administered drugs.
Antimicrobial Properties
A study highlighted the effectiveness of this compound against various bacterial strains. The presence of bromine was found to enhance its ability to disrupt microbial cell membranes significantly.
Anticancer Potential
In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves disrupting critical cellular signaling pathways necessary for cell survival.
Enzyme Inhibition Studies
Research identified this compound as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This finding suggests potential implications for drug interactions and metabolism alterations when co-administered with other pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)-1-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic structure. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The bromomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules, thereby exerting its effects.
Comparison with Similar Compounds
1-(Bromomethyl)-4-chloro-2-fluorobenzene (CAS: 71916-82-0)
- Molecular Formula : C₇H₅BrClF
- Molecular Weight : 223.47 g/mol
- Key Differences :
- Applications : Used in organic synthesis where milder reactivity is desired.
1-Bromo-2-chloro-4-fluorobenzene (CAS: 110407-59-5)
- Molecular Formula : C₆H₃BrClF
- Molecular Weight : 209.44 g/mol
- Key Differences :
4-Bromo-1-difluoromethyl-2-fluorobenzene (CAS: 749932-17-0)
- Molecular Formula : C₇H₄BrF₃
- Molecular Weight : 225.01 g/mol
- Key Differences: Replaces the bromomethyl group with a difluoromethyl (-CF₂H) group. Applications: Explored in agrochemicals for improved metabolic resistance .
1-Bromo-4-(bromomethyl)-2-fluorobenzene (CAS: 127425-73-4)
- Molecular Formula : C₇H₅Br₂F
- Molecular Weight : 268.91 g/mol
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-Bromo-2-(bromomethyl)-1-fluorobenzene | - | C₇H₅Br₂F | 268.91 | -Br, -CH₂Br, -F |
| 1-(Bromomethyl)-4-chloro-2-fluorobenzene | 71916-82-0 | C₇H₅BrClF | 223.47 | -Cl, -CH₂Br, -F |
| 1-Bromo-2-chloro-4-fluorobenzene | 110407-59-5 | C₆H₃BrClF | 209.44 | -Br, -Cl, -F |
| 4-Bromo-1-difluoromethyl-2-fluorobenzene | 749932-17-0 | C₇H₄BrF₃ | 225.01 | -Br, -CF₂H, -F |
Biological Activity
4-Bromo-2-(bromomethyl)-1-fluorobenzene (CAS No. 99725-12-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features two bromine atoms and one fluorine atom attached to a benzene ring, which significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting that the presence of bromine enhances its ability to disrupt microbial cell membranes.
Anticancer Potential
In vitro studies have evaluated the anticancer properties of this compound. It was found to inhibit the proliferation of cancer cell lines, potentially through the induction of apoptosis. The mechanism involves the disruption of cellular signaling pathways that are critical for cell survival .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
The biological activity of this compound can be attributed to its halogen substituents , which enhance lipophilicity and facilitate membrane penetration. Its mechanism involves:
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles, leading to the formation of reactive intermediates that interact with biological macromolecules.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2-(bromomethyl)-1-fluorobenzene, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via sequential halogenation. For example, bromination of a fluorinated toluene derivative using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., FeBr₃) can introduce bromine at the methyl group. Optimization involves controlling temperature (50–80°C), solvent polarity (e.g., CCl₄ or CH₂Cl₂), and stoichiometric ratios. Reaction progress should be monitored via GC-MS or HPLC to minimize side products like di-brominated analogs .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Resolves substituent positions and confirms bromine/fluorine substitution patterns. For example, the methylene (CH₂Br) group shows distinct splitting in 1H NMR (~4.3–4.7 ppm).
- FTIR : Identifies C-Br (~560 cm⁻¹) and C-F (~1200 cm⁻¹) stretching vibrations.
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z ≈ 265 for C₇H₄Br₂F).
- X-ray Diffraction : For crystalline samples, single-crystal XRD (as in ) provides unambiguous structural confirmation .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential alkylating toxicity. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Refer to SDS guidelines for first-aid measures (e.g., flushing eyes with water for 15 minutes) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties or reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) level) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing fluorine and bromine substituents lower the LUMO energy, enhancing susceptibility to nucleophilic attack. Compare computed IR/NMR spectra with experimental data to validate accuracy .
Q. How can researchers resolve contradictions between experimental and computational data on reaction pathways?
- Methodological Answer :
- Cross-functional Validation : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for solvation energy differences.
- Kinetic vs. Thermodynamic Control : Use Eyring plots to determine if observed products arise from kinetic dominance (e.g., faster bromination at methyl groups) versus thermodynamic stability .
Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling)?
- Methodological Answer : The bromomethyl group is a prime site for cross-coupling. Use Pd(PPh₃)₄ catalysts with arylboronic acids in THF/H₂O. To enhance selectivity, pre-coordinate the catalyst with ligands (e.g., SPhos) that sterically hinder undesired positions. Monitor reaction progress via TLC with UV visualization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
